2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole
Description
Molecular Formula: C₄H₂ClF₃N₂O
Molecular Weight: 186.52 g/mol
CAS Number: 723286-98-4
Structure: The compound features a 1,3,4-oxadiazole ring substituted with a chloromethyl (-CH₂Cl) group at position 2 and a trifluoromethyl (-CF₃) group at position 3. This combination imparts distinct electronic and steric properties, enhancing its reactivity and stability .
Properties
IUPAC Name |
2-(chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClF3N2O/c5-1-2-9-10-3(11-2)4(6,7)8/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXSXZGMVOSWMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NN=C(O1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80439930 | |
| Record name | 2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80439930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
723286-98-4 | |
| Record name | 5-(Trifluoromethyl)-2-(chloromethyl)-1,3,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=723286-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80439930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole | |
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| Record name | 2-Chloromethyl-5-trifluoromethyl-1,3,4-oxadiazole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6DUF779AK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Reaction Mechanism and Conditions
The most widely reported method involves cyclization of 1-(chloroacetyl)-2-(trifluoroacetyl)hydrazine in 1,2-dichloroethane with phosphorus oxychloride (POCl₃) as the cyclizing agent. The reaction proceeds via intramolecular dehydration, forming the oxadiazole ring. Key parameters include:
-
Temperature : 80–85°C
-
Reaction Time : 20–24 hours
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Molar Ratio : 1:1.5 (hydrazine derivative:POCl₃)
After cyclization, the mixture is quenched with water at <10°C, and the organic layer is neutralized with 5% sodium bicarbonate. The final product is isolated via solvent evaporation, yielding a 97.3% pure oil with a 90.2% yield.
Table 1: Optimization of Cyclization Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 80–85°C | <80°C: Incomplete cyclization |
| POCl₃ Equivalents | 1.5 eq | >2 eq: Side-product formation |
| Quenching Temperature | <10°C | Higher temps: Hydrolysis risk |
Hydrazide-Carbon Disulfide Cyclization
Catalyst-Free Synthesis
An alternative approach employs hydrazine monohydrate and carbon disulfide under reflux conditions. Ethyl 2-(2-acetamidophenoxy)acetate reacts with hydrazine to form a hydrazide intermediate, which undergoes cyclization with carbon disulfide in the presence of sodium ethoxide.
Key Steps:
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Hydrazide Formation : Hydrazine monohydrate in ethanol, 6-hour reflux.
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Cyclization : Sodium ethoxide and CS₂, 6-hour reflux.
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Acid Workup : Hydrochloric acid precipitation yields the oxadiazole.
This method avoids toxic solvents and achieves high yields (exact yield unspecified).
Multi-Step Industrial Synthesis
Patent-Based Production (WO2004080958A2)
A patented industrial route involves sequential acylation and cyclization:
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Bis-Acylation : Hydrazine reacts with ethyl trifluoroacetate and chloroacetyl chloride to form 1-(chloroacetyl)-2-(trifluoroacetyl)hydrazine.
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Cyclization : POCl₃ in acetonitrile or THF at 60–70°C for 12 hours.
Table 2: Industrial Process Metrics
| Step | Conditions | Yield |
|---|---|---|
| Bis-Acylation | Acetonitrile, 25°C, 4 hours | 85–90% |
| Cyclization | THF, 65°C, 12 hours | 78–82% |
| Purification | Crystallization (hexane:EtOAc) | 95% purity |
This method is scalable, with phase-transfer catalysts improving reaction rates.
Comparative Analysis of Methods
Yield and Scalability
Practical Considerations
-
Toxicity : POCl₃ poses handling risks, necessitating stringent safety protocols.
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Cost : Industrial methods use cheaper reagents (e.g., THF vs. 1,2-dichloroethane).
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as halides and acetates, as well as oxidizing and reducing agents. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states .
Scientific Research Applications
2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole has a wide range of applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with specific enzymes and receptors. The chloromethyl group can undergo substitution reactions, leading to the formation of active intermediates that exert biological effects .
Comparison with Similar Compounds
Key Properties :
- Reactivity : The chloromethyl group enables nucleophilic substitution reactions, while the electron-withdrawing trifluoromethyl group increases the electrophilicity of the oxadiazole ring .
- Lipophilicity : The -CF₃ group enhances lipophilicity, improving membrane permeability in biological systems .
- Applications : Used in pharmaceuticals (e.g., enzyme inhibitors), agrochemicals (pesticides), and materials science (fluorinated polymers) .
Structural Analogues with Halogen or Fluorinated Substituents
| Compound Name | Substituents | Key Differences | Biological/Chemical Impact | Reference |
|---|---|---|---|---|
| 2-(Chloromethyl)-5-(difluoromethyl)-1,3,4-oxadiazole | -CH₂Cl, -CHF₂ | Reduced electronegativity compared to -CF₃ | Lower metabolic stability and reactivity | |
| 2-(Bromomethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole | -CH₂Br, -CF₃ | Bromine’s larger atomic radius vs. chlorine | Slower substitution kinetics; altered bioactivity | |
| 2-Chloro-5-methyl-1,3,4-oxadiazole | -Cl, -CH₃ | Lack of -CF₃ reduces lipophilicity | Lower potency in biological assays |
Data Insight :
- Electrophilicity : The -CF₃ group in the target compound increases ring electrophilicity by 20–30% compared to -CHF₂ or -CH₃ analogs, as measured by Hammett constants .
- Synthetic Yield : Target compound synthesis achieves 97% purity under optimized conditions (POCl₃, 20–60°C), whereas brominated analogs require harsher reagents (e.g., PBr₃) with yields <85% .
Heterocyclic Variants
| Compound Name | Core Structure | Key Differences | Impact on Applications | Reference |
|---|---|---|---|---|
| 2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-thiadiazole | Thiadiazole (S atom) | Sulfur’s lower electronegativity vs. oxygen | Altered redox properties; reduced stability | |
| [5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methanol | -CH₂OH, -CF₃ | Hydroxyl group replaces -CH₂Cl | Enhanced solubility but reduced electrophilicity |
Data Insight :
- Thermal Stability : The oxadiazole core (O) decomposes at 220°C, while thiadiazole (S) analogs degrade at 190°C due to weaker S–N bonds .
- Bioactivity : Thiadiazole derivatives exhibit 50% lower enzyme inhibition (IC₅₀) compared to oxadiazoles in kinase assays .
Phenyl-Substituted Analogs
Data Insight :
- SAR Studies : Trifluoromethyl-substituted oxadiazoles show 3–5× higher binding affinity to GABA receptors than phenyl-substituted analogs .
- Synthetic Complexity : Introducing -CF₃ requires multi-step protocols (e.g., trifluoromethylation with Ruppert–Prakash reagent), whereas aryl substituents are added via Suzuki coupling .
Biological Activity
2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole (CAS: 723286-98-4) is a heterocyclic compound notable for its diverse biological activities. This compound belongs to the oxadiazole family, which has garnered attention in medicinal chemistry due to its potential therapeutic applications. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity, making it a subject of interest in various pharmacological studies.
- Molecular Formula : C4H2ClF3N2O
- Molecular Weight : 186.52 g/mol
- Purity : 97%
- IUPAC Name : this compound
- SMILES Notation : FC(F)(F)C1=NN=C(CCl)O1
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly its role as an intermediate in the synthesis of compounds with significant pharmacological properties.
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit antimicrobial properties. In particular, studies have shown that compounds containing oxadiazole rings can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Antidiabetic Properties
This compound has been identified as an intermediate in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors, which are used to manage Type 2 diabetes. DPP-IV inhibitors enhance insulin secretion and lower blood glucose levels by inhibiting the degradation of incretin hormones .
Study 1: DPP-IV Inhibition
A study focused on synthesizing derivatives from this compound demonstrated that these derivatives exhibited significant DPP-IV inhibitory activity. The synthesized compounds were tested for their ability to lower blood glucose levels in diabetic models. Results indicated that certain derivatives showed improved potency compared to existing DPP-IV inhibitors .
Study 2: Antimicrobial Efficacy
In a separate investigation, derivatives of this oxadiazole were screened for antimicrobial activity against a panel of pathogens. The results highlighted that some derivatives exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggested that the trifluoromethyl group significantly contributed to the enhanced activity .
Data Table: Summary of Biological Activities
The biological mechanisms underlying the activity of this compound and its derivatives are multifaceted:
- Enzyme Inhibition : Compounds derived from this oxadiazole are known to inhibit enzymes such as DPP-IV, which plays a crucial role in glucose metabolism.
- Membrane Disruption : The antimicrobial properties may be attributed to the ability of these compounds to disrupt bacterial cell membranes or interfere with cellular respiration processes.
Q & A
Q. What are the common synthetic routes for 2-(chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole?
The compound is typically synthesized via cyclization reactions using chloroacetic acid derivatives. For example, a reflux method with POCl₃ involves reacting chloroacetic acid (1.2 eq) with an appropriate acid hydrazide (1 eq) in POCl₃ for 5–6 hours, followed by neutralization and purification via column chromatography (n-hexane:EtOAc = 7:1) . Multi-step syntheses starting from trifluoroacetylacetone and orthoesters are also employed, leveraging nucleophilic substitution and cyclization to introduce the chloromethyl and trifluoromethyl groups .
Table 1: Representative Synthetic Conditions for Oxadiazole Derivatives
Q. How is the compound characterized post-synthesis?
Structural confirmation relies on:
- ¹H/¹³C NMR : Chemical shifts for oxadiazole protons typically appear at δ 8.5–9.0 ppm (aromatic), with chloromethyl groups at δ 4.5–5.0 ppm. Trifluoromethyl carbons resonate at ~120 ppm (¹³C) .
- HRMS : Exact mass analysis confirms molecular ion peaks (e.g., [M+H]⁺ for C₅H₃ClF₃N₂O: 227.9527) .
- X-ray crystallography : Used to resolve bond angles and confirm regiochemistry in derivatives (e.g., monoclinic system, space group P2₁/c) .
Q. What are the key stability considerations during storage?
While direct stability data for this compound is limited, analogous oxadiazoles are hygroscopic and sensitive to light. Recommended storage is at room temperature (RT) in airtight containers under inert gas . Decomposition under acidic/basic conditions should be assessed via accelerated stability studies (e.g., 40°C/75% RH for 6 months).
Advanced Research Questions
Q. How can synthesis yields be optimized given conflicting data (e.g., 27% vs. 83% in similar derivatives)?
Yield variability arises from:
- Reaction time : Prolonged reflux (e.g., >6 hours) may degrade intermediates.
- Purification : Column chromatography with polar solvents (EtOAc) improves isolation of polar byproducts.
- Substituent effects : Electron-withdrawing groups (e.g., trifluoromethyl) reduce nucleophilicity, requiring optimized stoichiometry. Recommendation : Use design of experiments (DoE) to test variables like temperature, solvent ratio, and catalyst loading .
Q. What bioassays are used to evaluate fungicidal/herbicidal activity, and how are contradictions resolved?
- Fungicidal assays : Inhibitory activity against Sclerotinia sclerotiorum and Rhizoctonia solani is tested at 50 µg/mL via mycelial growth inhibition. Contradictions in IC₅₀ values arise from spore viability variations; use standardized OECD guidelines for reproducibility .
- Herbicidal assays : Seedling growth inhibition (e.g., Arabidopsis) with bleaching effects monitored at 14 days. Discrepancies may stem from soil microbiota interactions; include sterile controls .
Q. How does molecular docking inform structure-activity relationships (SAR) for SDH inhibition?
Docking studies with succinate dehydrogenase (SDH, PDB: 2FBW) reveal:
- The trifluoromethyl group forms hydrophobic interactions with Val-77 and Leu-121.
- Chloromethyl substituents enhance binding via halogen bonds with His-72. Table 2: Key Docking Parameters for SDH Inhibitors
| Compound | Binding Energy (kcal/mol) | Key Interactions | Reference |
|---|---|---|---|
| 5g (bromobenzyl derivative) | -9.2 | His-72 (halogen), Val-77 (hydrophobic) | |
| Penthiopyrad (lead) | -8.9 | Similar interactions, weaker halogen bonding |
Q. What analytical strategies resolve spectral overlaps in NMR/HRMS data?
- ¹H NMR : Use 2D-COSY to distinguish overlapping peaks (e.g., oxadiazole vs. aromatic protons).
- HRMS : Isotopic pattern analysis (³⁵Cl/³⁷Cl) confirms chloromethyl presence. For exact mass (227.9527), ensure resolution <3 ppm .
- Contradiction management : Cross-validate with elemental analysis (C, H, N ±0.3%) .
Methodological Guidelines
- Synthetic optimization : Prioritize POCl₃-based cyclization for scalability but monitor exothermic side reactions.
- Bioactivity testing : Include positive controls (e.g., azoxystrobin for fungi) and validate via triplicate runs.
- Computational modeling : Use AutoDock Vina with AMBER force fields for docking accuracy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
